Sodium 1-heptanesulfonate

概要

説明

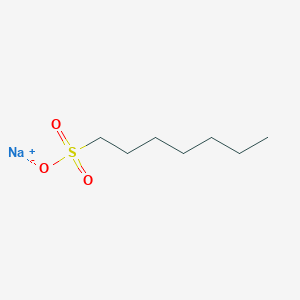

Sodium 1-heptanesulfonate (C₇H₁₅O₃SNa, MW 202.25) is a sodium alkylsulfonate surfactant and ion-pairing reagent widely used in high-performance liquid chromatography (HPLC), capillary electrophoresis, and biochemical research. Its structure features a seven-carbon alkyl chain linked to a sulfonate group, enabling interactions with polar and charged analytes. Key applications include:

- Chromatographic Separations: Enhances retention and resolution of basic compounds (e.g., pyrrolidinium cations, peptides, neurotransmitters) via ion-pairing mechanisms .

- Environmental and Pharmaceutical Analysis: Detects paralytic shellfish toxins (e.g., saxitoxin, gonyautoxins) and pharmaceuticals (e.g., dezocine, cisplatin) .

- Biochemical Research: Acts as a surfactant and buffer in protein purification and nucleic acid separation .

Its critical micelle concentration (CMC) is 0.302 mol/dm³, and it exhibits high solubility in water (≥100 mg/mL) .

準備方法

Synthetic Routes and Reaction Conditions: Sodium 1-heptanesulfonate can be synthesized through the sulfonation of heptane with sulfur trioxide, followed by neutralization with sodium hydroxide. The reaction typically involves:

Sulfonation: Heptane reacts with sulfur trioxide to form heptanesulfonic acid.

Neutralization: The heptanesulfonic acid is then neutralized with sodium hydroxide to produce this compound.

Industrial Production Methods: In industrial settings, the production of this compound involves continuous sulfonation processes using reactors designed for high efficiency and yield. The reaction conditions are carefully controlled to ensure the purity and quality of the final product .

化学反応の分析

Types of Reactions: Sodium 1-heptanesulfonate undergoes various chemical reactions, including:

Ion-Pairing Reactions: It acts as an ion-pairing reagent in high-performance liquid chromatography (HPLC) and capillary electrophoresis.

Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the sulfonate group.

Common Reagents and Conditions:

Ion-Pairing Reactions: Typically conducted in aqueous solutions with organic solvents like acetonitrile.

Substitution Reactions: Often involve nucleophiles such as amines or alcohols under mild conditions.

Major Products:

Ion-Pairing Reactions: Enhanced separation of positively charged analytes.

Substitution Reactions: Formation of sulfonate esters or amides

科学的研究の応用

Sodium 1-heptanesulfonate is widely used in scientific research due to its unique properties:

Chemistry: It is used as an ion-pairing reagent in HPLC for the analysis of peptides, proteins, and small organic molecules.

Biology: It aids in protein purification and nucleic acid separation by reducing surface tension for better mixing.

Medicine: It is utilized in the analysis of pharmaceutical products and metabolites.

Industry: It serves as a surfactant in detergents and emulsifiers, and as a chelating agent for metal ion analysis .

作用機序

Sodium 1-heptanesulfonate exerts its effects primarily through its role as an ion-pairing agent, surfactant, and buffer:

Ion-Pairing Agent: It forms ion pairs with positively charged analytes, enhancing their separation in chromatographic techniques.

Surfactant: It reduces surface tension, facilitating better mixing and separation of biomolecules.

Buffer: It helps maintain pH stability in biological experiments

類似化合物との比較

Comparison with Structural Analogs

Sodium Alkanesulfonates with Varying Chain Lengths

Sodium 1-heptanesulfonate belongs to a homologous series of sodium alkylsulfonates (C₅–C₈). Chain length influences solubility, CMC, and chromatographic performance:

- Shorter Chains (C₅–C₆) : Higher solubility and CMC but weaker retention, suitable for hydrophilic analytes.

- Longer Chains (C₈) : Lower solubility and CMC but cause peak overlap due to excessive retention .

Performance in Chromatography

- Pyrrolidinium Cation Separation : At 0.20 mmol/L, this compound achieves optimal retention (k = 2.5–4.0) and detection limits (0.05–0.10 µg/mL) for [MEPy]⁺, [MPPy]⁺, and [MBPy]⁺. Higher concentrations (0.30 mmol/L) lead to system peak interference .

- Toxin Analysis : At 2 mM, it separates saxitoxin (STX) and gonyautoxins (GTX) in marine samples. Comparatively, sodium hexanesulfonate (C₆) requires higher concentrations for similar resolution .

Comparison with Functional Analogs

Ionic Liquids (ILs)

Imidazolium-based ILs (e.g., [PMIm][BF₄]) are often combined with this compound to improve UV detection. Key differences:

- Retention Mechanism : ILs primarily modify mobile phase polarity, while this compound facilitates ion-pairing .

- Synergistic Effects : A mobile phase with 0.5 mmol/L [PMIm][BF₄] and 0.2 mmol/L this compound enhances pyrrolidinium cation detection by 30% compared to ILs alone .

Quaternary Ammonium Salts

Tetrabutylammonium hydroxide (TBAH) is another ion-pairing reagent but differs in:

- Charge Interaction : TBAH pairs with acidic analytes (negative charge), whereas this compound targets basic compounds (positive charge) .

- Application Scope : this compound is preferred for catecholamines (e.g., epinephrine) and peptides, while TBAH excels in nucleotide analysis .

Solvent and Mobile Phase Optimization

Organic Solvent Selection

| Solvent | Retention Factor (k) | Peak Resolution | Notes | |

|---|---|---|---|---|

| Methanol | 2.5–4.0 | High | Prevents system peak overlap | |

| Acetonitrile | 1.8–3.2 | Low | Causes [MEPy]⁺/[MPPy]⁺ overlap |

Methanol is preferred for its balance of retention and resolution.

pH and Buffer Composition

- pH 3.5–4.5 : Maximizes sulfonate ionization and analyte retention. At pH >5, retention drops by 40% due to reduced ion-pair formation .

- Additives : Combining with 10 mM ammonium phosphate (pH 7.1) improves GTX detection, while 0.01 M triethylamine enhances peak symmetry in neurotransmitter analysis .

Drug Delivery Systems

In cisplatin-loaded implants, a mobile phase with 0.003 mol/L this compound and 0.9% NaCl achieves 98% drug loading efficiency, outperforming sodium octanesulfonate (85%) due to lower hydrophobicity .

Environmental Monitoring

At 2 mM, this compound detects STX in water samples with a limit of quantification (LOQ) of 0.01 µg/L, comparable to mass spectrometry methods .

生物活性

Sodium 1-heptanesulfonate, also known as sodium heptane-1-sulfonate, is a member of the organosulfonic acid family and has garnered attention in biochemical research due to its surfactant properties and potential applications in various biological systems. This article provides a detailed overview of its biological activity, including solubility, critical micelle concentration, and implications in biological assays.

- Chemical Formula : C₇H₁₆O₃S

- Molecular Weight : 180.26 g/mol

- Solubility : ≥100 mg/mL in water .

- Critical Micelle Concentration (CMC) : 0.302 mol/dm³ .

Biological Applications

This compound is primarily utilized in biochemical and cell biology research. Its properties as a surfactant make it suitable for:

- Cell Lysis : It aids in the disruption of cellular membranes, facilitating the extraction of proteins and nucleic acids.

- Chromatography : It serves as an ion-pairing agent in high-performance liquid chromatography (HPLC) for the analysis of peptides and proteins .

- Micelle Formation : The compound's ability to form micelles is crucial for solubilizing hydrophobic compounds in aqueous solutions, enhancing their bioavailability.

1. Surfactant Properties and Solubility

A study investigated the solubility of ethane in aqueous solutions of this compound compared to other alkylsulfonates. Results indicated that this compound effectively increases the solubility of ethane, demonstrating its potential utility in gas-liquid interactions .

2. Ion-Pair Chromatography

Research has highlighted the effectiveness of this compound as an ion-pairing reagent in HPLC methods for analyzing biomolecules. Its high purity (>99%) allows for precise quantification and separation of analytes, making it a valuable tool in biochemical assays .

3. Biological Activity Assessment

A comprehensive review noted that this compound is not a naturally occurring metabolite but can be detected in individuals exposed to it or its derivatives. This exposure highlights its relevance in studies related to human health and environmental impact, particularly within the context of the human exposome .

Summary Table of Biological Activity

| Property | Value/Description |

|---|---|

| Chemical Formula | C₇H₁₆O₃S |

| Molecular Weight | 180.26 g/mol |

| Solubility | ≥100 mg/mL in water |

| Critical Micelle Concentration | 0.302 mol/dm³ |

| Applications | Cell lysis, chromatography |

Q & A

Basic Research Questions

Q. What is the primary role of sodium 1-heptanesulfonate in chromatographic methods, and how is it methodologically applied?

this compound is widely used as an ion-pair reagent in reversed-phase HPLC to improve the separation of polar analytes, such as peptides, proteins, and ionic compounds. Its sulfonate group interacts with positively charged analytes, reducing their polarity and enhancing retention on hydrophobic stationary phases. A typical protocol involves dissolving it in aqueous mobile phases (e.g., 0.1–0.5 mmol/L) adjusted to pH 3–5 with acetic acid or phosphate buffers. For example, in the analysis of pyrrolidinium cations, a mobile phase containing 0.20 mmol/L this compound and methanol (80:20 v/v) was optimal to balance retention and detection limits .

Q. How does solubility impact experimental design when using this compound?

The compound is highly water-soluble (≥100 mg/mL), making it suitable for aqueous mobile phases. However, solubility in organic solvents like methanol is limited, requiring careful optimization of mobile phase ratios. For instance, studies using micellar solutions or surfactants (e.g., sodium dodecyl sulfate) report solubility variations that affect diffusion rates and chemical shifts, necessitating calibration with internal standards like DSS (sodium 4,4-dimethyl-4-silapentane-1-sulfonate) .

Q. What purity grade is recommended for reproducible results in ion-pair chromatography?

≥99% purity (tested via elemental analysis) is critical to minimize baseline noise and interference. Suppliers like Sigma-Aldrich and Merck provide "LiChropur™" grades validated for ion-pair chromatography, with UV absorbance thresholds (e.g., ≤0.1 AU at 210 nm) to ensure compatibility with UV-detection methods .

Q. What safety protocols are essential when handling this compound?

Wear nitrile gloves, protective eyewear, and lab coats to avoid skin/eye contact. Waste must be segregated and treated by certified hazardous waste services due to potential environmental persistence. No acute toxicity data is available, but chronic exposure risks warrant adherence to OSHA guidelines for sulfonates .

Advanced Research Questions

Q. How do concentration and pH synergistically influence retention behavior in ion-pair chromatography?

Increasing this compound concentration linearly enhances retention factors (k) for cationic analytes by strengthening ion-pair interactions. However, pH modulates ionization: at pH < 4, the sulfonate group remains fully ionized, while analytes like pyrrolidinium cations retain positive charges. A study demonstrated that 0.20 mmol/L this compound at pH 4.5 maximized separation efficiency for pyrrolidinium cations without system-peak interference, whereas 0.30 mmol/L caused co-elution .

Q. How can researchers resolve contradictions between retention enhancement and detection limit trade-offs?

Higher this compound concentrations improve retention but reduce detection sensitivity due to increased baseline noise. To mitigate this:

- Step 1: Perform gradient elution to elute strongly retained analytes.

- Step 2: Use low-UV-cutoff detectors (e.g., 260 nm) to minimize interference.

- Step 3: Validate methods with spiked samples to quantify recovery rates (e.g., 98–102% for pyrrolidinium cations) .

Q. What mechanistic insights explain its role in micellar solubilization of hydrophobic compounds?

In micellar systems, this compound forms anionic micelles above its critical micelle concentration (CMC), solubilizing hydrophobic molecules via hydrophobic and electrostatic interactions. For example, its CMC in aqueous solutions at 25°C is ~120 mmol/L, with micelles enhancing ethane solubility by 30% compared to pure water. This property is leveraged in drug carrier systems for hydrophobic APIs .

Q. How does this compound compare to other alkyl sulfonates in method validation?

Compared to sodium 1-pentanesulfonate (shorter alkyl chain) and sodium 1-octanesulfonate (longer chain), this compound offers intermediate hydrophobicity, balancing retention and analysis time. Validation studies for epinephrine assays showed superior peak symmetry and resolution when paired with methanol (9:1 aqueous:organic ratio) and edetate disodium to chelate metal ions .

Q. What strategies ensure robustness in pharmacopeial methods using this compound?

- System suitability tests: Include resolution tests for analytes and system peaks.

- Column aging analysis: Monitor retention time shifts over 100+ runs.

- Buffer stability: Use fresh sodium phosphate buffers (pH 3.4–4.5) to prevent sulfonate degradation .

Q. How can diffusion NMR studies clarify its behavior in complex matrices?

Pulsed-field gradient NMR reveals concentration-dependent diffusion coefficients in micellar solutions. For example, diffusion rates of this compound decreased by 40% in 150 mmol/L solutions compared to dilute systems, reflecting micelle formation. This data informs mobile phase design for lipid-based drug formulations .

Q. Data Analysis and Contradictions

Q. How should researchers address discrepancies in reported solubility values across studies?

Variations arise from temperature, ionic strength, and measurement techniques (e.g., gravimetric vs. spectroscopic). To resolve:

- Replicate experiments under standardized conditions (25°C, 0.1 M NaCl).

- Cross-validate with conductivity measurements to detect micellization thresholds .

Q. Why do some studies report conflicting optimal concentrations for similar analytes?

Analyte-specific charge density and hydrophobicity require tailored optimization. For instance, larger cations (e.g., clenbuterol derivatives) may require 0.5 mmol/L this compound, while smaller amines perform better at 0.2 mmol/L. Multivariate DOE (Design of Experiments) is recommended for method scoping .

特性

CAS番号 |

22767-50-6 |

|---|---|

分子式 |

C7H16NaO3S |

分子量 |

203.26 g/mol |

IUPAC名 |

sodium;heptane-1-sulfonate |

InChI |

InChI=1S/C7H16O3S.Na/c1-2-3-4-5-6-7-11(8,9)10;/h2-7H2,1H3,(H,8,9,10); |

InChIキー |

GVBFBKODLPVQOA-UHFFFAOYSA-N |

SMILES |

CCCCCCCS(=O)(=O)[O-].[Na+] |

異性体SMILES |

CCCCCCCS(=O)(=O)[O-].[Na+] |

正規SMILES |

CCCCCCCS(=O)(=O)O.[Na] |

Key on ui other cas no. |

22767-50-6 |

ピクトグラム |

Irritant |

同義語 |

Sodium Heptylsulfonate; Sodium n-Heptylsulfonate; Heptylsulfonic Acid Sodium Salt_x000B_Sodium 1-Heptanesulfonate; |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。